1,4-Diazabicyclo[2.2.1]heptane-2,7-dione

Conformational restriction Scaffold hopping Medicinal chemistry building blocks

1,4-Diazabicyclo[2.2.1]heptane-2,7-dione (CAS 146681-13-2) is the unsubstituted parent of the [2.2.1]-bicycloazahydantoin class, a rigid bridged bicyclic scaffold bearing two bridgehead nitrogen atoms (positions 1 and and two carbonyl groups (positions 2 and 7), giving it the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol. The scaffold was designed and synthesized in enantiospecific manner by Balog et al.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 146681-13-2
Cat. No. B139219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazabicyclo[2.2.1]heptane-2,7-dione
CAS146681-13-2
Synonyms1,4-Diazabicyclo[2.2.1]heptane-2,7-dione(9CI)
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1CN2C(=O)CN1C2=O
InChIInChI=1S/C5H6N2O2/c8-4-3-6-1-2-7(4)5(6)9/h1-3H2
InChIKeyKMQDMSXORRNSAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diazabicyclo[2.2.1]heptane-2,7-dione (CAS 146681-13-2): Bridgehead-Bridged Azahydantoin Scaffold for Androgen Receptor Antagonist Programs and Rigid-Bicyclic Building Block Procurement


1,4-Diazabicyclo[2.2.1]heptane-2,7-dione (CAS 146681-13-2) is the unsubstituted parent of the [2.2.1]-bicycloazahydantoin class, a rigid bridged bicyclic scaffold bearing two bridgehead nitrogen atoms (positions 1 and 4) and two carbonyl groups (positions 2 and 7), giving it the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol [1]. The scaffold was designed and synthesized in enantiospecific manner by Balog et al. (Bristol-Myers Squibb) as a novel series of androgen receptor (AR) antagonists, with several derivatives demonstrating potent in vitro AR antagonist activity [2]. The parent scaffold itself features zero rotatable bonds, zero hydrogen bond donors, and two hydrogen bond acceptors, offering a conformationally locked geometry that is distinct from the regioisomeric 2,5-diazabicyclo[2.2.1]heptane-3,6-dione system [1].

Why Generic 2,5-Diazabicyclo[2.2.1]heptane or Monocyclic Hydantoin Scaffolds Cannot Replace 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione in Androgen Receptor Antagonist Programs


Substituting 1,4-diazabicyclo[2.2.1]heptane-2,7-dione with the regioisomeric 2,5-diazabicyclo[2.2.1]heptane-3,6-dione (CAS 15996-22-2) or with monocyclic hydantoins fundamentally alters the spatial orientation of hydrogen bond acceptors relative to the bridged framework, which is critical for androgen receptor (AR) ligand binding domain recognition [1]. The Balog et al. [2.2.1]-bicycloazahydantoin series was specifically designed around the 1,4-diaza arrangement with carbonyls at positions 2 and 7; the resulting enantiospecific rigid scaffold orients the two carbonyl oxygen atoms in a geometry that cannot be replicated by the 2,5-regioisomer, where carbonyls occupy positions 3 and 6 [1]. Furthermore, the gem-dimethyl analog (3,3-dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione, CAS 93781-93-2) introduces steric bulk at position 3 that alters the conformational profile and may impede key binding interactions, making the unsubstituted parent the requisite entry point for SAR exploration .

Quantitative Differentiation of 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione Against Closest Scaffold Analogs: A Comparator-Based Evidence Guide


Conformational Rigidity: Zero Rotatable Bonds Versus Gem-Dimethyl Analog Flexibility

1,4-Diazabicyclo[2.2.1]heptane-2,7-dione possesses zero rotatable bonds, a feature that completely locks its bicyclic core into a single rigid conformation [1]. In contrast, the commonly offered 3,3-dimethyl analog (CAS 93781-93-2) retains zero rotatable bonds within the ring system but introduces geminal methyl substituents that alter the steric environment around the bridgehead, potentially affecting molecular recognition at the target binding site . The unsubstituted parent scaffold therefore provides a cleaner, less sterically encumbered starting point for fragment-based or structure-guided SAR programs where every substituent interaction must be deconvoluted [2].

Conformational restriction Scaffold hopping Medicinal chemistry building blocks

Hydrogen Bond Acceptor Geometry: 1,4-Diaza-2,7-dione Versus 2,5-Diaza-3,6-dione Regioisomer

The 1,4-diazabicyclo[2.2.1]heptane-2,7-dione regioisomer positions its two carbonyl oxygen atoms (hydrogen bond acceptors) at C2 and C7 on the bicyclic framework, creating a specific O···O distance and angular orientation that is geometrically distinct from the 2,5-diazabicyclo[2.2.1]heptane-3,6-dione regioisomer (CAS 15996-22-2), where carbonyls are at C3 and C6 . Both regioisomers share the same molecular formula (C5H6N2O2) and molecular weight (126.11 g/mol), yet the spatial arrangement of their H-bond acceptor pharmacophoric points differs fundamentally, potentially leading to divergent target recognition profiles [1]. In the context of androgen receptor antagonist design, the 1,4-diaza-2,7-dione arrangement was explicitly selected by Balog et al. for enantiospecific synthesis and evaluation, indicating a deliberate structural choice over alternative regioisomers [1].

Hydrogen bonding Regioisomer comparison Scaffold topology

Enantiospecific Synthesis Capability: Chiral Resolution Versus Racemic Scaffolds

The [2.2.1]-bicycloazahydantoin scaffold, of which 1,4-diazabicyclo[2.2.1]heptane-2,7-dione is the unsubstituted parent, was synthesized in an enantiospecific manner by Balog et al., with both (1R,4R) and (1S,4S) enantiomers accessible through chiral-pool starting materials [1]. This contrasts with achiral monocyclic hydantoin alternatives (e.g., imidazolidine-2,4-dione, CAS 461-72-3) which lack the bridged bicyclic chirality element and therefore cannot provide enantiospecific SAR resolution [2]. Several enantiopure [2.2.1]-bicycloazahydantoin derivatives demonstrated potent in vitro AR antagonist activity, confirming that stereochemistry is a determinant of biological activity within this scaffold class [1].

Chiral building blocks Enantioselective synthesis Androgen receptor pharmacology

Androgen Receptor Antagonist Pharmacophore Validation: Scaffold-Class Biological Activity

The [2.2.1]-bicycloazahydantoin scaffold class, of which 1,4-diazabicyclo[2.2.1]heptane-2,7-dione is the parent core, was explicitly designed and validated as an androgen receptor (AR) antagonist pharmacophore by Balog et al. [1]. Several N-substituted derivatives from this scaffold series demonstrated potent in vitro AR antagonist activity [1]. This scaffold-class validation provides a defined biological rationale for procurement: the 1,4-diaza-2,7-dione core is the pharmacophoric entry point to a class of compounds with demonstrated target engagement at the androgen receptor, unlike alternative bicyclic dione scaffolds (e.g., 3,4-diazabicyclo[4.1.0]heptane-2,5-dione, CAS 154186-56-8) or 2,5-diazabicyclo[2.2.1]heptane-3,6-dione (CAS 15996-22-2) for which comparable AR antagonist activity has not been reported . Note: Specific IC50/Ki values are available for substituted derivatives but not for the unsubstituted parent scaffold; procurement decisions should be benchmarked against derivative data in the primary literature.

Androgen receptor antagonist Nuclear receptor pharmacology Prostate cancer

Procurement-Driven Application Scenarios for 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione: Where the Rigid Bicycloazahydantoin Scaffold Justifies Selection


Androgen Receptor Antagonist Lead Generation and Fragment-Based Drug Discovery

Medicinal chemistry teams pursuing androgen receptor (AR) antagonist programs for prostate cancer or related indications should prioritize the 1,4-diazabicyclo[2.2.1]heptane-2,7-dione scaffold as a rigid, enantiospecific starting point validated by the Balog et al. [2.2.1]-bicycloazahydantoin series [1]. The scaffold's zero rotatable bonds enforce a single low-energy conformation, minimizing entropic penalty upon AR ligand binding domain engagement [2]. Procurement of the unsubstituted parent scaffold enables systematic N-substitution SAR exploration at positions 3 and/or 5, following the precedent established in the primary AR antagonist literature.

Chiral Building Block for Enantioselective Synthesis Programs

Asymmetric synthesis groups requiring a conformationally locked, chirally defined bicyclic building block should select 1,4-diazabicyclo[2.2.1]heptane-2,7-dione over monocyclic hydantoin alternatives (e.g., imidazolidine-2,4-dione) because the bridged bicyclic framework provides an intrinsic stereochemical element (bridgehead chirality) that is absent in monocyclic systems [1]. The enantiospecific synthesis methodology established for this scaffold class, using chiral 4-hydroxyproline derivatives, enables access to both enantiomeric series [(1R,4R) and (1S,4S)] for stereochemical SAR dissection [1].

Scaffold-Hopping and Regioisomer Selectivity Studies in Nuclear Receptor Programs

Teams conducting nuclear receptor scaffold-hopping exercises can deploy 1,4-diazabicyclo[2.2.1]heptane-2,7-dione as a comparator to the 2,5-diazabicyclo[2.2.1]heptane-3,6-dione regioisomer (CAS 15996-22-2) to probe how carbonyl oxygen positioning (C2/C7 vs. C3/C6) influences hydrogen bond acceptor pharmacophore recognition at the AR ligand binding domain [1]. Despite sharing identical molecular formula (C5H6N2O2) and molecular weight (126.11 g/mol), these regioisomers present distinct pharmacophoric geometries that may yield divergent selectivity profiles against related nuclear receptors [2].

Rigid-Core Monomer for Polyamide or Metal-Organic Framework Synthesis

Materials chemistry groups exploring rigid bicyclic monomers for polyamide synthesis or metal-organic framework (MOF) construction can utilize 1,4-diazabicyclo[2.2.1]heptane-2,7-dione as a structurally defined, compact diimide monomer. The scaffold's zero rotatable bonds and dual carbonyl groups (positions 2 and 7) positioned on a bridged framework offer a unique combination of rigidity and directional H-bond acceptor capacity not available from flexible aliphatic diimide alternatives [1].

Quote Request

Request a Quote for 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.